6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of a bromomethyl group at the 6-position and a methyl group at the 1-position of the tetrahydroquinoline ring makes this compound particularly interesting for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of a suitable precursor. One common method is the radical bromination of 1-methyl-1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly industrial processes.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized quinoline derivatives.
Reduction Reactions: Products include methyl-substituted tetrahydroquinolines.
Scientific Research Applications
6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The compound can also interact with enzymes and receptors, modulating their activity and affecting cellular processes. Specific pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: This compound has a similar bromomethyl group but with additional functional groups that provide different reactivity and applications.
2-(bromomethyl)phenylmethanone: Another bromomethyl-containing compound used in the synthesis of heterocycles with high biological activity.
Uniqueness
6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
6-(bromomethyl)-1-methyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C11H14BrN/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13/h4-5,7H,2-3,6,8H2,1H3 |
InChI Key |
KYJSZJXLQGCVSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CBr |
Origin of Product |
United States |
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